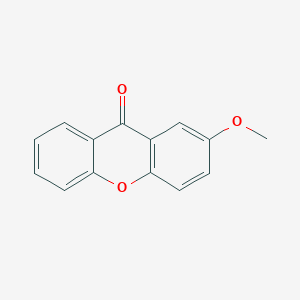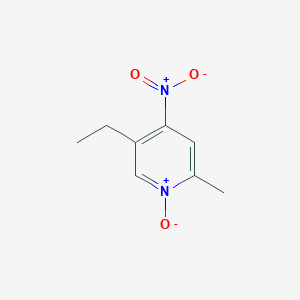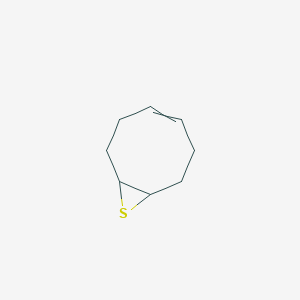
Cyclooctene, 5,6-episulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctene, 5,6-episulfide is a cyclic organic compound with the chemical formula C8H14S. It is a sulfur-containing compound that is widely used in scientific research. Cyclooctene, 5,6-episulfide is a versatile compound that has a variety of applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of Cyclooctene, 5,6-episulfide is not well understood. It is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The sulfur atom in the compound is electron-rich, which makes it a good nucleophile. The compound can also act as a sulfur transfer agent, transferring sulfur atoms to other molecules.
Biochemical and Physiological Effects:
Cyclooctene, 5,6-episulfide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. The compound has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this regard is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclooctene, 5,6-episulfide is a valuable reagent in organic synthesis. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for long periods of time. However, the compound can be toxic and should be handled with care. It is also important to note that the compound has not been extensively studied for its toxicity or environmental impact.
Zukünftige Richtungen
There are many potential future directions for research on Cyclooctene, 5,6-episulfide. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the study of the compound's mechanism of action in biological systems. Finally, there is potential for the development of new drugs based on the structure of Cyclooctene, 5,6-episulfide. These drugs could have applications in the treatment of bacterial and fungal infections, as well as cancer.
Synthesemethoden
Cyclooctene, 5,6-episulfide can be synthesized by the reaction of cyclooctene with sulfur dichloride. The reaction takes place in the presence of a catalyst such as aluminum chloride. The yield of the reaction is typically high, and the product can be purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclooctene, 5,6-episulfide is a valuable compound in scientific research. It is commonly used as a reagent in organic synthesis. It can be used to introduce a sulfide group into organic molecules, which can be useful for functionalizing molecules with biological activity. Cyclooctene, 5,6-episulfide has also been used in the synthesis of natural products such as alkaloids and terpenes.
Eigenschaften
CAS-Nummer |
13785-73-4 |
|---|---|
Produktname |
Cyclooctene, 5,6-episulfide |
Molekularformel |
C8H12S |
Molekulargewicht |
140.25 g/mol |
IUPAC-Name |
9-thiabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
FWVKDFMTBJUULG-UHFFFAOYSA-N |
SMILES |
C1CC2C(S2)CCC=C1 |
Kanonische SMILES |
C1CC2C(S2)CCC=C1 |
Synonyme |
Cyclooctene, 5,6-episulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




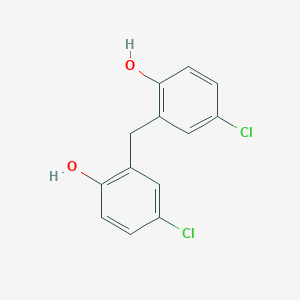

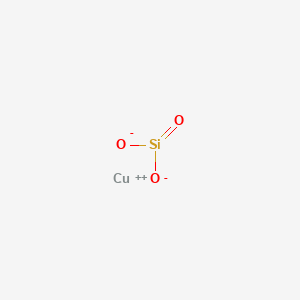
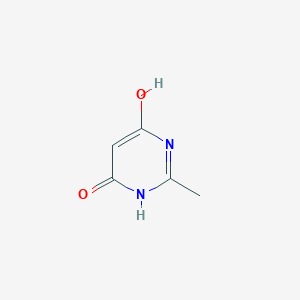
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
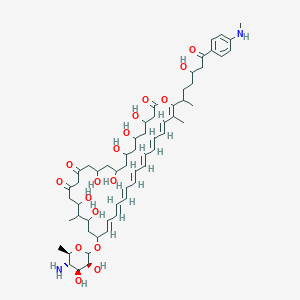

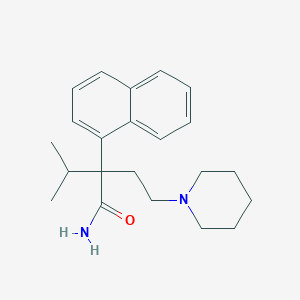
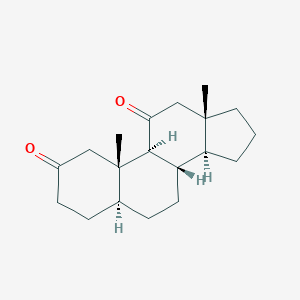
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)
